Cross-Coupling Reactivity Advantage: Bromine vs. Fluorine vs. Chlorine Leaving Group Selectivity
In palladium-catalyzed cross-coupling reactions, the bromine atom of 4-Bromo-3-fluoro-5-methoxypyridine demonstrates a distinct reactivity advantage over alternative halogen substituents [1]. The reactivity order for chemoselective Suzuki coupling is established as: -Br > -OSO2F > -Cl [1]. This means the bromine atom in the target compound can be selectively engaged for coupling in the presence of other leaving groups, enabling more efficient and predictable synthesis of complex molecules compared to analogous chloro- or fluorosulfate-substituted pyridines [1].
| Evidence Dimension | Relative reactivity in chemoselective Suzuki coupling |
|---|---|
| Target Compound Data | Bromine atom at the 4-position (-Br) |
| Comparator Or Baseline | Chlorine (-Cl) and fluorosulfate (-OSO2F) groups on analogous pyridine scaffolds |
| Quantified Difference | Reactivity order: -Br > -OSO2F > -Cl |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling of heteroaryl halides with boronic acids [1] |
Why This Matters
This defined reactivity hierarchy allows chemists to rationally plan multi-step syntheses with orthogonal coupling steps, reducing the need for protecting group manipulations and improving overall yield.
- [1] Zhang, Y., Gao, B., & Zheng, Y. (2016). Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates. Journal of Organic Chemistry, 81(3), 1123-1131. View Source
